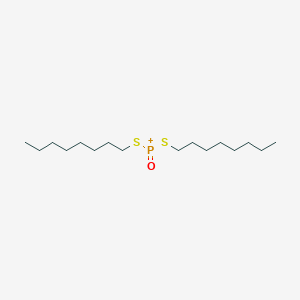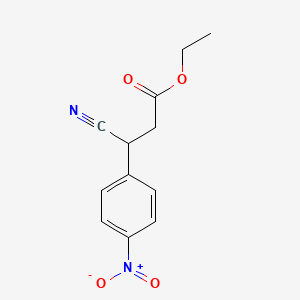
2-Hexyl-2-methyl-1,3-dioxolane-4-methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hexyl-2-methyl-1,3-dioxolane-4-methanol is an organic compound with the molecular formula C10H20O2. It belongs to the class of dioxolanes, which are cyclic acetals derived from the reaction of aldehydes or ketones with diols. This compound is known for its unique chemical structure, which includes a dioxolane ring substituted with hexyl and methyl groups, as well as a methanol moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexyl-2-methyl-1,3-dioxolane-4-methanol typically involves the reaction of hexyl ketone with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a cyclic acetal intermediate, which is then reduced to yield the desired product. Commonly used acid catalysts include sulfuric acid and p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and improved product purity. Additionally, the use of heterogeneous acid catalysts, such as ion-exchange resins, can facilitate the separation and recycling of the catalyst, making the process more sustainable.
化学反応の分析
Types of Reactions
2-Hexyl-2-methyl-1,3-dioxolane-4-methanol undergoes various chemical reactions, including:
Oxidation: The methanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The dioxolane ring can be reduced to yield the corresponding diol.
Substitution: The hexyl and methyl groups can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are employed.
Major Products Formed
Oxidation: Hexyl aldehyde, hexanoic acid.
Reduction: Hexane-1,6-diol.
Substitution: Various substituted dioxolanes depending on the reagents used.
科学的研究の応用
2-Hexyl-2-methyl-1,3-dioxolane-4-methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a protecting group for carbonyl compounds.
Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various pharmaceuticals.
Industry: It is used as a solvent and stabilizer in the formulation of coatings, adhesives, and sealants.
作用機序
The mechanism of action of 2-Hexyl-2-methyl-1,3-dioxolane-4-methanol involves its interaction with specific molecular targets and pathways. The dioxolane ring can act as a chelating agent, forming stable complexes with metal ions. This property is exploited in various catalytic processes where the compound serves as a ligand. Additionally, the methanol moiety can participate in hydrogen bonding, influencing the compound’s solubility and reactivity.
類似化合物との比較
Similar Compounds
2-Hexyl-2-methyl-1,3-dioxolane: Lacks the methanol moiety, resulting in different chemical properties and reactivity.
2,2-Dimethyl-1,3-dioxolane-4-methanol: Contains two methyl groups instead of a hexyl group, leading to variations in steric and electronic effects.
2-Ethyl-4-methyl-1,3-dioxolane: Substituted with an ethyl group, affecting its physical and chemical properties.
Uniqueness
2-Hexyl-2-methyl-1,3-dioxolane-4-methanol is unique due to its combination of a dioxolane ring with both hexyl and methanol substituents
特性
CAS番号 |
5660-52-6 |
|---|---|
分子式 |
C11H22O3 |
分子量 |
202.29 g/mol |
IUPAC名 |
(2-hexyl-2-methyl-1,3-dioxolan-4-yl)methanol |
InChI |
InChI=1S/C11H22O3/c1-3-4-5-6-7-11(2)13-9-10(8-12)14-11/h10,12H,3-9H2,1-2H3 |
InChIキー |
IYIHUBAPCSTQLS-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1(OCC(O1)CO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4a'-Methyl-3',4',4a',5',6',7'-hexahydro-1'h-spiro[1,3-dioxolane-2,2'-naphthalene]](/img/structure/B14740583.png)
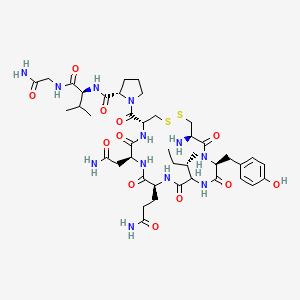


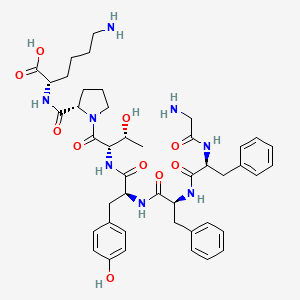
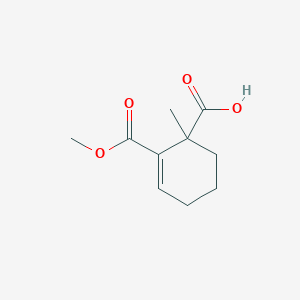
![[(E)-1,3-diphenyl-prop-2-enyl]-benzene](/img/structure/B14740620.png)
![4-Chloro-2-[dichloro(phenyl)methyl]phenyl phosphorodichloridate](/img/structure/B14740627.png)

![8-[2-[5-(diethylamino)quinolin-8-yl]ethyl]-N,N-diethylquinolin-5-amine](/img/structure/B14740637.png)
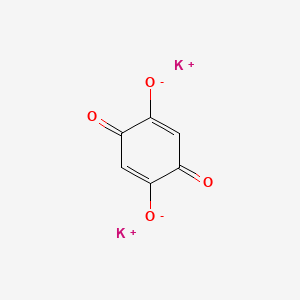
![N-[[(E)-3-(2-Furyl)prop-2-enoyl]carbamoyl]piperidine-1-carboxamide](/img/structure/B14740650.png)
